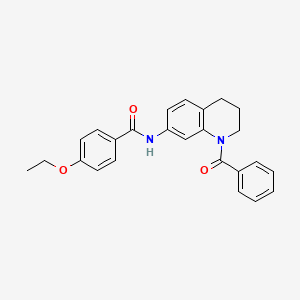

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxybenzamide

Description

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxybenzamide is a synthetic organic compound featuring a tetrahydroquinoline core substituted with a benzoyl group at the 1-position and a 4-ethoxybenzamide moiety at the 7-position.

Key Characteristics (Inferred):

Properties

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-4-ethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O3/c1-2-30-22-14-11-19(12-15-22)24(28)26-21-13-10-18-9-6-16-27(23(18)17-21)25(29)20-7-4-3-5-8-20/h3-5,7-8,10-15,17H,2,6,9,16H2,1H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIKGNZQIPJWWBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxybenzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 402.48 g/mol. The compound features a tetrahydroquinoline core, which is known for its pharmacological significance.

| Property | Value |

|---|---|

| Molecular Formula | C24H26N2O3 |

| Molecular Weight | 402.48 g/mol |

| LogP | 3.5 |

| Polar Surface Area | 56.8 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to inhibit specific enzymes and modulate receptor activity, leading to diverse pharmacological effects:

- Enzyme Inhibition : The compound acts as an inhibitor of certain kinases and phosphatases involved in cell signaling pathways.

- Receptor Modulation : It has been investigated for its potential to modulate neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling.

Biological Activities

Research has indicated several significant biological activities associated with this compound:

Anticancer Activity

Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins.

Case Study Example :

In vitro studies on human breast cancer cell lines showed a dose-dependent decrease in cell viability when treated with this compound. The mechanism involved the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective properties. Research indicates that it can protect neuronal cells from oxidative stress-induced damage.

Mechanism :

The neuroprotective effect is believed to be mediated through the inhibition of lipid peroxidation and the preservation of mitochondrial function.

Pharmacological Studies

Pharmacological evaluations have highlighted the compound's potential in treating various conditions:

- Anti-inflammatory Activity : this compound has shown promise in reducing inflammation in animal models through the inhibition of pro-inflammatory cytokines.

- Antimicrobial Activity : Preliminary studies suggest antimicrobial properties against certain bacterial strains, indicating potential applications in infectious disease treatment.

Comparison with Similar Compounds

Core Structural Modifications

The tetrahydroquinoline scaffold is shared across multiple analogs, but substitutions at the 1- and 7-positions dictate functional differences:

Key Observations:

- The 4-ethoxybenzamide group in the target compound introduces an electron-donating ethoxy substituent, enhancing solubility relative to unsubstituted benzamide derivatives .

- Compounds 21 and 22 () demonstrate that bulkier 7-position substituents (e.g., biphenyl or dimethylphenyl) significantly elevate melting points (>220°C), suggesting improved crystallinity and thermal stability compared to simpler amides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.